methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is also referred to as methyl 2-(cyclopropylcarbonyl)-3-(dimethylamino)acrylate. This compound has garnered attention due to its unique structure and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves the reaction of cyclopropylcarbonyl chloride with dimethylaminoacrylic acid methyl ester under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at reflux temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets, such as
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3 |
InChI Key |
YPMSJMWJBYITQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C(=O)C1CC1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.